Efinaconazole-N-oxide is synthesized through the oxidation of efinaconazole, which itself is a triazole derivative. This compound falls under the classification of antifungal agents and is primarily used in dermatological applications. Its mechanism of action is closely related to its parent compound, targeting the ergosterol biosynthesis pathway in fungi.
The synthesis of Efinaconazole-N-oxide typically involves the oxidation of efinaconazole using hydrogen peroxide in an aqueous medium. This reaction is generally carried out at room temperature and can be monitored using high-performance liquid chromatography for purity and yield assessment.
In industrial settings, this process is scaled up using larger reactors and continuous monitoring to ensure consistent quality and yield. Quality control measures are essential to meet pharmaceutical standards.
Efinaconazole-N-oxide features a specific molecular structure characterized by its N-oxide functional group. The molecular formula is C₁₄H₁₄F₂N₄O, and its molecular weight is approximately 300.3 g/mol.
Efinaconazole-N-oxide undergoes various chemical reactions, including:
The major products formed from these reactions include efinaconazole upon reduction and various derivatives upon substitution.
Efinaconazole-N-oxide primarily acts by inhibiting fungal lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.
Pharmacokinetics studies indicate that Efinaconazole-N-oxide maintains stable concentration profiles over time, enhancing its therapeutic efficacy.
Efinaconazole-N-oxide exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation in pharmaceutical applications.
Efinaconazole-N-oxide is primarily used as an antifungal agent in dermatology:
The ongoing research into its efficacy against various fungal strains continues to expand its potential applications in medicine and pharmacology.
Efinaconazole-N-oxide (C₁₈H₂₂F₂N₄O₂) emerges as a significant oxidative derivative in the lifecycle of the antifungal drug efinaconazole. This compound is primarily generated through cytochrome P450-mediated metabolism in biological systems following topical application of efinaconazole [6]. Simultaneously, it represents a critical degradation product in pharmaceutical formulations, particularly under oxidative stress conditions that accelerate the conversion of the parent compound's tertiary amine piperidine moiety to the N-oxide [2] [5]. The presence of this impurity in efinaconazole formulations (marketed as Jublia® 10% topical solution) necessitates rigorous analytical monitoring due to its potential impact on product stability and efficacy.
Formulation studies have demonstrated that the kinetics of N-oxide formation are influenced by multiple factors, including pH, temperature, and excipient composition. Accelerated stability testing reveals that antioxidant systems—typically incorporating butylated hydroxytoluene (BHT) and EDTA—partially mitigate this conversion by reducing oxidative degradation pathways [2]. Analytical quantification using high-performance liquid chromatography (HPLC) with UV detection shows that the N-oxide exhibits distinct chromatographic behavior compared to efinaconazole, enabling precise monitoring during pharmaceutical manufacturing and storage. The compound's status as a major metabolite is confirmed through human pharmacokinetic studies, where it is detected in plasma following topical administration, albeit at trace levels consistent with the minimal systemic absorption of the parent drug [6].
Table 1: Degradation Kinetics of Efinaconazole to Efinaconazole-N-oxide Under Stress Conditions
Stress Condition | Temperature (°C) | Time (Days) | % Efinaconazole Degraded | % N-Oxide Formed |
---|---|---|---|---|
Oxidative (H₂O₂) | 40 | 7 | 22.5 ± 1.8 | 18.3 ± 1.5 |
Acidic (0.1N HCl) | 40 | 7 | 8.4 ± 0.9 | 6.1 ± 0.7 |
Alkaline (0.1N NaOH) | 40 | 7 | 15.2 ± 1.2 | 11.6 ± 1.1 |
Thermal | 60 | 14 | 12.7 ± 1.1 | 9.8 ± 0.9 |
Data adapted from formulation stability studies [2]
The structural transformation from efinaconazole to its N-oxide derivative centers on the oxidation of the 4-methylenepiperidine moiety. While efinaconazole ([2R,3R]-2-(2,4-difluorophenyl)-3-(4-methylene-1-piperidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol) features a tertiary amine (C₁₈H₂₂F₂N₄O, MW 348.40), enzymatic or chemical oxidation yields efinaconazole-N-oxide (MW 364.39) through addition of an oxygen atom to the piperidine nitrogen, creating a tertiary amine N-oxide functionality [3] [5]. This modification is corroborated by a +16 Da mass shift observed in mass spectrometric analysis, corresponding to the atomic mass of oxygen.
The introduction of the N-oxide group induces substantial changes in physicochemical behavior:
These structural differences manifest in altered spectroscopic signatures. Infrared spectroscopy displays characteristic N→O stretching vibrations at 950-980 cm⁻¹, while ¹⁹F-NMR reveals subtle electronic effects on the difluorophenyl ring due to the distant but conformationally mobile N-oxide group [5].
Table 2: Comparative Structural and Physicochemical Properties
Property | Efinaconazole | Efinaconazole-N-oxide |
---|---|---|
Molecular Formula | C₁₈H₂₂F₂N₄O | C₁₈H₂₂F₂N₄O₂ |
Molecular Weight | 348.40 g/mol | 364.39 g/mol |
CAS Registry Number | 164650-44-6 | 2055038-63-4 |
Nitrogen Oxidation State | Tertiary amine (piperidine) | Tertiary amine N-oxide |
Calculated logP (ClogP) | 3.2 | 2.1 |
Hydrogen Bond Acceptors | 5 | 6 |
Key Spectral Markers | 1H-NMR (CDCl₃): δ 4.95 (s, 2H, =CH₂) | 1H-NMR (DMSO-d₆): δ 4.85 (s, 2H, =CH₂), 3.35-3.45 (m, 4H, N-O-CH₂-CH₂) |
Within the structural universe of triazole antifungals, efinaconazole-N-oxide occupies a distinctive niche as a biologically transformed derivative rather than a therapeutically optimized agent. Its pharmacophore diverges critically from both the parent compound and classical azoles through stereoelectronic modulation of the piperidine moiety. The N-oxide functionality reduces the basicity of the piperidine nitrogen by approximately 3-4 pKₐ units compared to efinaconazole, diminishing its capacity for protonation and subsequent ionic interactions within the fungal lanosterol 14α-demethylase (CYP51) binding pocket [4] [8].
The binding affinity consequences of this transformation are substantiated by enzyme inhibition assays:
When contextualized within the broader azole pharmacophore landscape, the N-oxide derivative exemplifies how metabolic transformations can alter critical drug-target interactions. Classical azoles (fluconazole, itraconazole) maintain unmodified hydrophobic tails that optimize membrane penetration and CYP51 binding. Conversely, efinaconazole's design innovation—the 4-methylenepiperidine group—was originally intended to minimize keratin binding while maintaining antifungal activity [1] [7]. Oxidation of this group generates a metabolite that forfeits these advantages, exhibiting:
Table 3: Comparative In Vitro Activity Against Non-Dermatophyte Fungi (MIC₉₀, µg/mL)
Fungal Species | Efinaconazole | Efinaconazole-N-oxide | Itraconazole |
---|---|---|---|
Fusarium falciforme | 4.0 | >32.0 | 16.0 |
Fusarium keratoplasticum | 2.0 | 32.0 | 8.0 |
Aspergillus flavus | 1.0 | 16.0 | 0.5 |
Aspergillus niger | 0.5 | 8.0 | 0.25 |
Scopulariopsis brevicaulis | 8.0 | >32.0 | 4.0 |
Data synthesized from non-dermatophyte susceptibility studies [8]
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2